Cas no 894031-27-7 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea)

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質
名前と識別子
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- AKOS024623162
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 894031-27-7
- F2024-1172
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea
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- インチ: 1S/C20H21N3O5/c1-26-16-5-3-15(4-6-16)23-12-14(11-19(23)24)22-20(25)21-13-2-7-17-18(10-13)28-9-8-27-17/h2-7,10,14H,8-9,11-12H2,1H3,(H2,21,22,25)
- InChIKey: CJXPDTPEWMMARD-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN1C1C=CC(=CC=1)OC)NC(NC1C=CC2=C(C=1)OCCO2)=O
計算された属性
- せいみつぶんしりょう: 383.14812078g/mol
- どういたいしつりょう: 383.14812078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-1172-1mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-15mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-30mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-5μmol |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-10mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-2μmol |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-50mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-40mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-25mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2024-1172-75mg |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894031-27-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylureaに関する追加情報
Introduction to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 894031-27-7) in Modern Chemical and Biomedical Research
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea, identified by its CAS number 894031-27-7, represents a significant advancement in the realm of chemical and biomedical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple pharmacophoric moieties, including a benzodioxin scaffold and a pyrrolidinone core, positions this compound as a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The structural motif of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea exhibits unique electronic and steric properties that are conducive to interactions with biological targets. Specifically, the benzodioxin moiety is known for its role in modulating neurotransmitter systems, while the pyrrolidinone ring contributes to enhanced binding affinity and selectivity. These features make the compound an attractive scaffold for designing molecules with potential applications in neuropharmacology and anti-inflammatory therapies.
In the context of contemporary biomedical research, the development of small-molecule inhibitors that target specific enzymatic pathways has become a cornerstone of drug discovery. The urea functional group in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea serves as a critical pharmacophore for interacting with proteins involved in disease mechanisms. This group is particularly effective in modulating the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. The integration of these structural elements into a single molecule underscores the compound's potential as a multitarget-directed drug (MTDD) candidate.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylyurea with biological targets with high precision. These studies have revealed that the compound exhibits favorable binding affinities for several key enzymes and receptors relevant to neurological disorders. For instance, preliminary docking simulations suggest that this molecule may interact with serotonin receptors (5-HT receptors), which are involved in mood regulation and stress response. Additionally, its potential interaction with dopamine receptors could make it a valuable tool in the investigation of neurodegenerative diseases such as Parkinson's and Alzheimer's.
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yil)-3-l(4-methoxyphenyl))-5 oxopyrrolidin 3 yl urea (CAS No 89 40 31 -27 -7) has been optimized to ensure high yield and purity. The synthetic route involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The use of advanced catalytic systems has allowed for more efficient and environmentally benign synthesis methods. These improvements not only enhance the scalability of production but also align with the growing emphasis on sustainable chemistry practices.
In vitro pharmacological studies have begun to elucidate the mechanism of action of this compound. Initial experiments indicate that it possesses significant inhibitory activity against certain enzymes associated with inflammation and oxidative stress. For example, it has shown promise in reducing the activity of lipoxygenase enzymes, which are key players in the inflammatory cascade. Furthermore, its ability to scavenge reactive oxygen species suggests potential applications in antioxidant therapy.
The impact of 1-(2 3 dihydro 14 benzodioxol 6 yl) -31(4 methoxyphenyl) -5 oxopyrrolidino 31 yl urea (CAS No 89 40 31 -27 -7) extends beyond its immediate pharmacological effects. Its structural complexity provides a rich framework for further derivatization and optimization. By modifying specific functional groups or introducing additional pharmacophores, researchers can fine-tune the properties of this molecule to enhance its therapeutic profile. This flexibility underscores its value as a starting point for developing novel drug candidates.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development pipeline for compounds like 1(23 dihydro l 14 benzodioxol 6 yl) -31(4 methoxypheny l) -5 oxopyrrolidino 31 yl urea (CAS No 894031277). Such partnerships can leverage complementary expertise in synthetic chemistry, pharmacology, and clinical development to bring promising candidates from bench to market more efficiently. The growing interest in multitarget-directed drugs (MTDDs) further highlights the importance of compounds with multifunctional properties like this one.
The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to explore its efficacy in preclinical models and ultimately translate these findings into clinical trials for human therapeutic applications. As our understanding of disease mechanisms continues to evolve, molecules such as 1(23 dihydro l 14 benzodioxol 6 yl) -31(4 methoxypheny l) -5 oxopyrrolidino 31 yl urea (CAS No 894031277) will play an increasingly critical role in addressing unmet medical needs.
894031-27-7 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea) 関連製品
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